Chemical structure and molecular properties of 3-Bromo-5-benzofurancarboxylic acid
Chemical structure and molecular properties of 3-Bromo-5-benzofurancarboxylic acid
This guide outlines the structural characteristics, physicochemical profile, and synthetic pathways for 3-Bromo-5-benzofurancarboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]
[1][2][3]
Executive Summary
3-Bromo-5-benzofurancarboxylic acid (CAS: 501892-83-7) is a bifunctional benzofuran derivative characterized by a carboxylic acid moiety at the C5 position and a bromine atom at the C3 position.[1][2][3][4] This specific substitution pattern renders it a high-value scaffold for drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] The C5-acid provides a solvent-exposed solubilizing group or a handle for amide coupling, while the C3-bromine serves as a critical vector for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to elaborate the furan core.[1]
Part 1: Molecular Architecture & Structural Analysis[1]
The molecule comprises a fused benzene and furan ring system.[5] Its chemical behavior is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing carboxylic acid on the benzene ring.[1]
Structural Identifiers
| Property | Detail |
| Chemical Name | 3-Bromo-5-benzofurancarboxylic acid |
| CAS Number | 501892-83-7 |
| Molecular Formula | C₉H₅BrO₃ |
| Molecular Weight | 241.04 g/mol |
| SMILES | OC(=O)c1cc2c(ocr2Br)cc1 |
| InChI Key | Unique identifier required for database integration |
Electronic & Steric Properties
-
Benzofuran Core: The bicyclic system is planar. The oxygen atom donates electron density into the ring, making the C2 and C3 positions susceptible to electrophilic attack. However, the C5-COOH group exerts a deactivating inductive (-I) and mesomeric (-M) effect on the benzene ring, stabilizing the system against oxidation.[1]
-
C3-Bromine: The bromine atom at C3 is sterically significant but less hindered than a C4 substituent.[1] It introduces a lipophilic bulk that can occupy hydrophobic pockets in protein targets. Electronically, it deactivates the furan ring slightly but provides an excellent leaving group for transition-metal catalysis.
-
C5-Carboxylic Acid: This group acts as a hydrogen bond donor/acceptor.[1] In physiological pH (7.4), it exists primarily as the carboxylate anion (
), significantly improving aqueous solubility compared to the neutral ester precursors.
Part 2: Physicochemical Profile[1][7]
The following data points are critical for assessing the compound's "drug-likeness" and suitability for formulation.
| Property | Value (Experimental/Predicted) | Context |
| pKa (Acid) | 3.8 – 4.1 (Predicted) | Comparable to benzoic acid (4.2), slightly more acidic due to the electron-withdrawing bromine and furan oxygen.[1] |
| LogP | 2.6 ± 0.3 | Moderate lipophilicity. The bromine atom adds ~0.7 log units compared to the non-brominated parent. |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | Derived from the carboxylic acid and furan oxygen; suggests good membrane permeability. |
| Solubility | Low in water (neutral form); High in DMSO, MeOH, and aqueous base (pH > 8). | Protocol Note: Always prepare stock solutions in DMSO or convert to sodium salt for aqueous assays. |
| Melting Point | >200 °C (Decomposes) | High lattice energy typical of planar aromatic acids. |
Part 3: Synthetic Protocols
Synthesis of 3-bromo-benzofurans requires precise regiocontrol, as direct bromination often favors the C2 position.[1] The protocol below utilizes a Bromination-Elimination sequence designed to selectively install the bromine at C3.
Reaction Logic (Graphviz Diagram)
Caption: Regioselective synthesis pathway. The use of Potassium Acetate (KOAc) in the elimination step is critical to favor the 3-bromo isomer over the thermodynamically stable 2-bromo isomer.[1]
Detailed Experimental Methodology
Objective: Synthesis of 3-bromo-5-benzofurancarboxylic acid from 5-benzofurancarboxylic acid.
Step 1: Electrophilic Addition (Bromination) [1]
-
Dissolution: Dissolve 10.0 mmol of 5-benzofurancarboxylic acid in 50 mL of Chloroform (
) or Carbon Disulfide ( ). Note: is preferred for safety. -
Addition: Cool the solution to 0°C in an ice bath. Add 10.5 mmol of elemental Bromine (
) dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will decolorize as the double bond reacts, forming the trans-2,3-dibromo-2,3-dihydro intermediate.[1]
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude dibromo intermediate as a solid. Do not purify extensively; proceed immediately to elimination.
Step 2: Regioselective Elimination (Dehydrobromination) [1]
-
Suspension: Suspend the crude dibromo solid in 40 mL of absolute Ethanol (
). -
Reagent Addition: Add 25.0 mmol of Potassium Acetate (KOAc) .
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (mobile phase: MeOH/DCM 1:9) for the disappearance of the intermediate.
-
Workup:
-
Cool to room temperature.[6]
-
Pour the reaction mixture into 100 mL of ice-water.
-
Acidify to pH 2–3 with 1M HCl to ensure the carboxylic acid is protonated.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid to obtain the pure off-white solid.
Part 4: Pharmacophore & Medicinal Chemistry Utility[9]
This molecule serves as a versatile "linker" scaffold. The orthogonal reactivity of the acid and the bromide allows for the construction of complex libraries.
Functional Mapping (Graphviz Diagram)
Caption: Pharmacophore analysis highlighting the dual-modality of the scaffold.[1] The C3-Br is positioned to interact with hydrophobic regions, while the C5-COOH directs electrostatic interactions.[1]
Key Applications
-
Kinase Inhibition: The benzofuran core mimics the adenine ring of ATP. The C3-substituent (derived from the Br) can access the "gatekeeper" region of kinases, while the C5-extension can reach the solvent front.[1]
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an ideal starting fragment.
-
Bioisosterism: The benzofuran-5-carboxylic acid moiety is often used as a bioisostere for indole-5-carboxylic acid or naphthalene-2-carboxylic acid to alter metabolic stability (CYP450 metabolism).[1]
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0 ppm (bs, 1H): Carboxylic acid proton (
). -
δ 8.45 ppm (s, 1H): C2-H . This is the diagnostic peak. If the reaction produced the 2-bromo isomer, this singlet would be absent. Its presence confirms the bromine is at C3.
-
δ 8.20 ppm (d, J~1.5 Hz, 1H): C4-H (ortho to acid, meta to furan O).
-
δ 7.95 ppm (dd, 1H): C6-H.
-
δ 7.70 ppm (d, 1H): C7-H.
-
-
Mass Spectrometry (ESI-):
-
m/z 239/241 ([M-H]⁻): A characteristic 1:1 doublet intensity ratio indicates the presence of one bromine atom.
-
References
-
ChemicalBook. (2024). 3-Bromo-5-benzofurancarboxylic acid Product Entry. CAS 501892-83-7.[1][2][3][4] Link
-
GuideChem. (2024). Benzofuran-5-carboxylic acid derivatives and CAS Registry. Link
-
Kowalewska, M., et al. (2013).[7] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry. (Provides general methodology for benzofuran bromination/elimination). Link
-
Sigma-Aldrich. (2024).[1] 3-Bromobenzofuran Safety & Properties. (Reference for C3-bromo stability). Link[1]
-
PubChem. (2024). Compound Summary: Benzofuran-5-carboxylic acid.[1] Link
Sources
- 1. WO2018207882A1 - Heterocyclic compounds - Google Patents [patents.google.com]
- 2. 3-Bromo-5-benzofurancarboxylic acid|3-溴苯并呋喃-5-羧酸(501892-83-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 501892-83-7 CAS Manufactory [m.chemicalbook.com]
- 5. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
